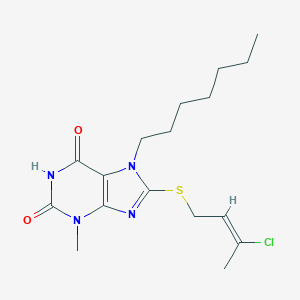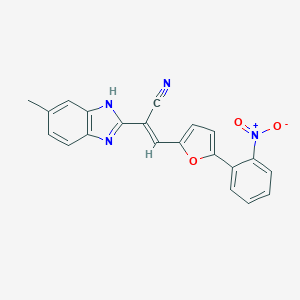
8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as clofarabine and is a purine nucleoside analogue that has been found to have antineoplastic properties.
作用機序
The mechanism of action of 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves the inhibition of DNA synthesis and repair. It is converted into the active metabolite, 5'-triphosphate, which is incorporated into DNA and RNA, leading to the inhibition of DNA polymerase and ribonucleotide reductase. This results in the inhibition of DNA synthesis and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of DNA synthesis and repair, as well as the induction of apoptosis in cancer cells. It has also been found to have immunosuppressive properties and can decrease the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione in lab experiments is its potent antineoplastic properties. It has also been found to have immunosuppressive properties, making it useful in the study of autoimmune diseases. One of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione. One direction is the development of new analogues with improved antineoplastic properties and reduced toxicity. Another direction is the study of the immunosuppressive properties of this compound and its potential use in the treatment of autoimmune diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area of future research.
合成法
The synthesis of 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. The first step is the protection of the 2' and 3' hydroxyl groups of 2'-deoxyadenosine with benzoyl chloride. The second step involves the selective deprotection of the 3' hydroxyl group with sodium methoxide. The third step is the protection of the 6-amino group with tert-butyloxycarbonyl chloride. The fourth step is the selective deprotection of the 2' hydroxyl group with sodium methoxide. The fifth step involves the coupling of the protected 2'-deoxyadenosine with 3-chloro-2-butene-1-thiol in the presence of silver oxide. The final step is the deprotection of the tert-butyloxycarbonyl group with trifluoroacetic acid.
科学的研究の応用
8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its antineoplastic properties. It has been found to be effective against various types of cancer, including acute lymphoblastic leukemia, acute myeloid leukemia, and non-Hodgkin's lymphoma. It has also been found to have immunosuppressive properties and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-heptyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2S/c1-4-5-6-7-8-10-22-13-14(21(3)16(24)20-15(13)23)19-17(22)25-11-9-12(2)18/h9H,4-8,10-11H2,1-3H3,(H,20,23,24)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJVDPKYODHQQ-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN1C2=C(N=C1SC/C=C(\C)/Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B415190.png)
![2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-thienylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415195.png)
![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)

![2,2-Dimethyl-5-(5-methyl-furan-2-yl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B415202.png)
![5-amino-3-[(Z)-1-cyano-2-(thiophen-2-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415204.png)
![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415205.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B415208.png)
![5-amino-3-[2-(4-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415209.png)

![ethyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B415211.png)
